molecular formula C11H12N2O4 B149097 Benzyl N-ethoxycarbonyliminocarbamate CAS No. 111508-33-9

Benzyl N-ethoxycarbonyliminocarbamate

Cat. No.: B149097
CAS No.: 111508-33-9
M. Wt: 236.22 g/mol
InChI Key: CKJYLQGWZBDKBR-UHFFFAOYSA-N
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Description

It is a white crystalline solid commonly used in medical, environmental, and industrial research. This compound is synthesized by the reaction of benzylamine with ethyl chloroformate.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl N-ethoxycarbonyliminocarbamate is typically synthesized through the reaction of benzylamine with ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using benzylamine and ethyl chloroformate. The process is optimized for high yield and purity, often involving purification steps such as recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Benzyl N-ethoxycarbonyliminocarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into simpler derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various reagents can be used depending on the desired substitution, including halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Benzyl N-ethoxycarbonyliminocarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its use in drug development.

    Industry: It is utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of benzyl N-ethoxycarbonyliminocarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular components, leading to its observed effects . The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

    N-benzyl-benzoylhydroxamic acid: This compound shares structural similarities and is used as an enzyme inhibitor.

    Heterocyclic compounds: These compounds, like benzyl N-ethoxycarbonyliminocarbamate, have diverse applications in medicinal chemistry.

Uniqueness: this compound is unique due to its specific chemical structure and the range of reactions it can undergo. Its versatility in various chemical reactions and applications in different fields makes it a valuable compound in scientific research.

Properties

IUPAC Name

benzyl N-ethoxycarbonyliminocarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c1-2-16-10(14)12-13-11(15)17-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJYLQGWZBDKBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N=NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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